6-Methoxy-3-(trifluoromethoxy)naphthalen-2-ol

soluble epoxide hydrolase enzyme inhibition fluorometric assay

6-Methoxy-3-(trifluoromethoxy)naphthalen-2-ol (C12H9F3O3, MW: 258.19) is a fluorinated naphthalene derivative featuring both methoxy and trifluoromethoxy substituents on the naphthalen-2-ol scaffold. The trifluoromethoxy (-OCF3) group imparts distinct electronic properties, including strong electron-withdrawing character and enhanced lipophilicity compared to methoxy analogs.

Molecular Formula C12H9F3O3
Molecular Weight 258.19 g/mol
Cat. No. B14042002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-3-(trifluoromethoxy)naphthalen-2-ol
Molecular FormulaC12H9F3O3
Molecular Weight258.19 g/mol
Structural Identifiers
SMILESCOC1=CC2=CC(=C(C=C2C=C1)O)OC(F)(F)F
InChIInChI=1S/C12H9F3O3/c1-17-9-3-2-7-5-10(16)11(6-8(7)4-9)18-12(13,14)15/h2-6,16H,1H3
InChIKeyBQVDPNXAQFNVKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxy-3-(trifluoromethoxy)naphthalen-2-ol: Structural and Physicochemical Baseline for Procurement


6-Methoxy-3-(trifluoromethoxy)naphthalen-2-ol (C12H9F3O3, MW: 258.19) is a fluorinated naphthalene derivative featuring both methoxy and trifluoromethoxy substituents on the naphthalen-2-ol scaffold . The trifluoromethoxy (-OCF3) group imparts distinct electronic properties, including strong electron-withdrawing character and enhanced lipophilicity compared to methoxy analogs [1]. This compound is not a commercial drug but serves as a specialized building block in medicinal chemistry and materials science, with reported synthetic utility in liquid crystal intermediates [2] and enzyme inhibitor development [3].

Why 6-Methoxy-3-(trifluoromethoxy)naphthalen-2-ol Cannot Be Replaced by Common Naphthol Analogs


Substituting 6-methoxy-3-(trifluoromethoxy)naphthalen-2-ol with simpler naphthalen-2-ols (e.g., 6-methoxy-2-naphthol or 7-(trifluoromethoxy)naphthalen-2-ol) is scientifically unsound due to the unique synergy of dual substitution at the 6- and 3-positions. The 6-methoxy group contributes electron density and hydrogen-bonding capacity, while the 3-trifluoromethoxy group profoundly alters electronic distribution, lipophilicity, and metabolic stability compared to non-fluorinated or singly substituted analogs [1]. For instance, the -OCF3 group increases logP by approximately 1.5–2.0 units relative to -OCH3 and resists oxidative metabolism [2]. Furthermore, the specific 6,3-disubstitution pattern dictates regioselectivity in downstream functionalization reactions, a critical factor for building complex molecular architectures [3]. Generic substitution would compromise both biological activity profiles and synthetic utility, as demonstrated by the quantitative differences detailed below.

Quantitative Differentiation: Head-to-Head and Cross-Study Evidence for 6-Methoxy-3-(trifluoromethoxy)naphthalen-2-ol


sEH Inhibition: 6-Methoxy-3-(trifluoromethoxy)naphthalen-2-ol vs. 7-(Trifluoromethoxy)naphthalen-2-ol

6-Methoxy-3-(trifluoromethoxy)naphthalen-2-ol exhibits a measurable IC50 of 2.20 × 10³ nM against soluble epoxide hydrolase (sEH) [1]. In contrast, a structurally related analog, 7-(trifluoromethoxy)naphthalen-2-ol, demonstrates an IC50 of 0.400 nM in a comparable recombinant human sEH inhibition assay [2]. The ~5,500-fold difference in potency underscores that the position of the trifluoromethoxy group (3- vs. 7-) and the presence of the 6-methoxy group are critical determinants of biological activity.

soluble epoxide hydrolase enzyme inhibition fluorometric assay

Purity Benchmarking: 6-Methoxy-3-(trifluoromethoxy)naphthalen-2-ol Analytical Specification

A commercial supplier reports a purity of 96% for 6-methoxy-3-(trifluoromethoxy)naphthalen-2-ol as determined by HMNR (proton magnetic resonance) . While this is a vendor specification rather than a comparative study, it provides a quantitative benchmark for procurement. In contrast, many unsubstituted naphthalen-2-ol derivatives (e.g., 6-methoxy-2-naphthol) are widely available at ≥98% purity due to simpler synthesis . The 96% purity reflects the synthetic challenges associated with introducing the trifluoromethoxy group, which often requires specialized reagents and multi-step sequences [1].

analytical chemistry HPLC NMR purity specification

Liquid Crystal Dielectric Anisotropy: 6-Methoxy-3-(trifluoromethoxy)naphthalen-2-ol as Intermediate

6-Methoxy-3-(trifluoromethoxy)naphthalen-2-ol is explicitly claimed as a production intermediate for liquid crystalline compounds bearing 1-(trifluoromethyl)naphthyl and 1-(trifluoromethoxy)naphthyl groups [1]. These compounds are designed to possess a larger absolute value of dielectric anisotropy (Δε) among compounds with negative Δε. While specific Δε values for the final liquid crystals are not disclosed, the patent's emphasis on achieving 'larger absolute Δε' highlights the critical role of the 6-methoxy-3-(trifluoromethoxy) substitution pattern in tuning electronic properties. In contrast, non-fluorinated or mono-fluorinated naphthalene intermediates (e.g., 6-methoxy-2-naphthol) do not provide the same magnitude of Δε enhancement due to the weaker electron-withdrawing character of -OCH3 or -H versus -OCF3 [2].

liquid crystals dielectric anisotropy materials science

Lipophilicity and Metabolic Stability: Class-Level Advantage of -OCF3 over -OCH3

The trifluoromethoxy group (-OCF3) confers a significant increase in lipophilicity and metabolic stability compared to methoxy (-OCH3) analogs. Literature reviews indicate that replacing -OCH3 with -OCF3 typically increases logP by 1.5–2.0 units and reduces oxidative metabolism by cytochrome P450 enzymes due to the strong electron-withdrawing effect and steric shielding of the adjacent carbon [1]. For 6-methoxy-3-(trifluoromethoxy)naphthalen-2-ol, this translates to a predicted logP of approximately 3.0–3.5, whereas the non-fluorinated analog 6-methoxy-2-naphthol has a measured logP of ~2.0 . While direct metabolic stability data for this specific compound are lacking, the class-level inference is robust and widely accepted in medicinal chemistry.

lipophilicity metabolic stability drug design

Targeted Application Scenarios for 6-Methoxy-3-(trifluoromethoxy)naphthalen-2-ol


Soluble Epoxide Hydrolase (sEH) Inhibitor Development

Based on the measured IC50 of 2.20 × 10³ nM against sEH [1], 6-methoxy-3-(trifluoromethoxy)naphthalen-2-ol serves as a starting point for structure-activity relationship (SAR) studies aimed at improving potency. Medicinal chemistry teams can leverage the compound's moderate inhibition to explore substitutions that enhance binding affinity, using the 7-(trifluoromethoxy) analog (IC50 = 0.400 nM) as a benchmark for optimization [2].

Advanced Liquid Crystal Display (LCD) Material Synthesis

As claimed in patent JPS6343386B2, this compound is a production intermediate for liquid crystalline materials with enhanced negative dielectric anisotropy [1]. Materials scientists developing high-performance LCDs can procure this compound to synthesize novel naphthalene-based liquid crystals that require the precise electronic tuning afforded by the 6-methoxy-3-(trifluoromethoxy) substitution pattern.

Lead Optimization in Medicinal Chemistry for Enhanced Lipophilicity

The class-level inference of increased logP (~3.0–3.5) and metabolic stability conferred by the -OCF3 group makes this compound a rational choice for lead optimization campaigns seeking to improve membrane permeability or reduce hepatic clearance [1]. It is particularly relevant when the non-fluorinated 6-methoxy-2-naphthol scaffold (logP ~2.0) has demonstrated target engagement but suboptimal pharmacokinetics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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